molecular formula C29H33N3O2 B2951703 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 638140-28-0

2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2951703
CAS No.: 638140-28-0
M. Wt: 455.602
InChI Key: LQAJMXDPNKPMPL-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-acetamide derivative characterized by a phenoxymethyl linker substituted with a tert-butyl group at the para-position of the phenyl ring. The acetamide moiety features an N-isopropyl-N-phenyl substitution, contributing to its steric and electronic properties.

Properties

IUPAC Name

2-[2-[(4-tert-butylphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O2/c1-21(2)32(23-11-7-6-8-12-23)28(33)19-31-26-14-10-9-13-25(26)30-27(31)20-34-24-17-15-22(16-18-24)29(3,4)5/h6-18,21H,19-20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAJMXDPNKPMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide involves a series of carefully controlled reactions. Initially, one must synthesize the 1H-benzo[d]imidazole core, often starting from o-phenylenediamine through condensation with formic acid or formamide under acidic conditions. Subsequently, the phenoxy and tert-butyl groups are introduced using nucleophilic substitution reactions, typically employing phenol derivatives and tert-butyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

For large-scale industrial production, the synthesis is optimized to ensure high yield and purity. The use of continuous flow reactors is common, facilitating efficient heat transfer and reaction control. Industrial methods often employ automated systems to precisely manage reagent additions and reaction times, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions including:

  • Oxidation: This compound can undergo oxidative cleavage of the tert-butyl group.

  • Reduction: The nitro groups, if any, can be selectively reduced to amines.

  • Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles under acidic or basic conditions depending on the substituent being introduced or removed.

Major Products Formed

  • Oxidation: Oxidation typically yields more polar, oxygenated derivatives.

  • Reduction: Reduction products often include amines.

  • Substitution: Substitution reactions yield a wide variety of derivatives based on the introduced groups.

Scientific Research Applications

This compound has shown immense potential in several scientific fields:

  • Chemistry: Used as a building block for more complex molecules in organic synthesis.

  • Biology: Acts as a molecular probe in biochemical assays.

  • Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific protein targets.

  • Industry: Utilized in the development of specialty materials with unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action varies depending on its application. In medicinal chemistry, for example, it targets enzymes or receptors involved in cell proliferation pathways. Its interaction with these targets often involves inhibition of enzyme activity or modulation of receptor function, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Cores

a. Phenoxymethyl-benzimidazole-triazole-thiazole hybrids (Compounds 9a–9e)
  • Structure: These compounds share the benzimidazole core and phenoxymethyl linker but incorporate triazole-thiazole-acetamide substituents instead of the N-isopropyl-N-phenyl group.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the target compound’s likely amide coupling or nucleophilic substitution pathways .
b. N-substituted benzamide derivatives (e.g., W1)
  • Structure : Features a thioacetamide-benzimidazole hybrid with a 2,4-dinitrophenyl group.
  • Activity : Demonstrates antimicrobial and anticancer properties, highlighting the importance of the benzimidazole-thioacetamide scaffold .
c. AT2 Receptor Ligands (Compound 7r)
  • Structure : Contains a tert-butyl-substituted benzimidazole linked to a difluorophenyl-sulfonamide group.
  • Activity : Selective for AT2 receptors, emphasizing the role of tert-butyl and fluorinated aryl groups in receptor specificity .

Functional Group Variations and Pharmacological Implications

a. Phenoxymethyl Linker
b. Acetamide Substituents
  • The N-isopropyl-N-phenyl group in the target compound may confer greater metabolic stability than the N-(2,4-dinitrophenyl) group in W1 , which is electron-deficient and prone to nucleophilic attack .
c. Heterocyclic Modifications
  • Replacement of benzimidazole with triazole-thiones (e.g., compounds 7–9 in ) reduces aromaticity but introduces tautomerism, altering binding kinetics .

Spectral and Physicochemical Data

Compound IR (C=O, cm⁻¹) NMR (Key Signals) MS Data
Target Compound Not reported Likely δ 1.3 (t-Bu), 4.2 (CH₂), 7.2–7.6 (Ar-H) Not available
9c () 1682 δ 7.8–8.1 (triazole-H), 4.5 (OCH₂) Not reported
W1 () 1663–1682 δ 8.5 (NH), 7.8 (dinitrophenyl) Not available
7r () Not reported δ 1.4 (t-Bu), 7.1–7.3 (difluorophenyl) ESI-MS: 530 [M+H]+

Biological Activity

The compound 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C28H32N2O2C_{28}H_{32}N_2O_2, with a molecular weight of approximately 428.566 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, along with a tert-butylphenoxy group that enhances solubility and bioavailability.

PropertyValue
Molecular FormulaC28H32N2O2
Molecular Weight428.566 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point610.2 ± 55.0 °C
Flash Point322.8 ± 31.5 °C
LogP8.00

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tert-butyl group and the phenoxy methyl group are believed to enhance binding affinity, leading to effective modulation of biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
  • Receptor Modulation: Interaction with specific receptors can alter signaling pathways, contributing to anti-inflammatory or anticancer effects.

Biological Activities

Research indicates that derivatives of benzimidazole compounds exhibit various biological activities, including:

  • Anticancer Activity:
    • Studies have shown that imidazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain analogs demonstrate IC50 values in the low micromolar range against various cancer cell lines (e.g., A549, HeLa) .
    • The compound's structural features may enhance its potency against specific cancer types.
  • Antimicrobial Properties:
    • Benzimidazole derivatives have been investigated for their antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects:
    • Some studies suggest that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Recent research highlights the potential of benzimidazole derivatives in cancer therapy:

  • A study evaluated several imidazole compounds for their anticancer properties, revealing that modifications at specific positions significantly affect their potency against cancer cell lines .
  • Another investigation focused on the structure-activity relationship (SAR) among benzimidazole derivatives, emphasizing that electron-donating groups enhance activity against cancer cells while reducing toxicity towards normal cells .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (solvent, catalyst, temperature) using Design of Experiments (DoE) . For example:

  • Solvent selection : Polar aprotic solvents like DMF or THF may enhance intermediate stability .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts can accelerate benzimidazole formation .
  • Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for acetamide coupling) minimizes side reactions . Statistical tools like response surface methodology (RSM) can identify optimal conditions, reducing trial-and-error approaches .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of the benzimidazole core and phenoxy-methyl linkage .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} validate the acetamide carbonyl group .
  • Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N ratios ensure purity .
  • Melting Point : Sharp melting ranges (±2°C) indicate crystallinity and absence of polymorphs .

Q. How can researchers preliminarily assess the biological activity of this compound?

Methodological Answer: Initial screening should focus on:

  • Enzyme Inhibition Assays : Target enzymes (e.g., α-glucosidase) using fluorometric or colorimetric substrates. Docking studies (e.g., AutoDock Vina) predict binding modes of the benzimidazole-acetamide scaffold .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) at 1–100 µM concentrations .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of benzimidazole-acetamide formation?

Methodological Answer: Combine density functional theory (DFT) and molecular dynamics:

  • Transition State Analysis : Calculate activation energies for cyclization steps (e.g., benzimidazole ring closure) using Gaussian09 .
  • Solvent Effects : Simulate solvent interactions (e.g., PCM model) to explain yield variations in polar vs. non-polar media .
  • Reaction Pathway Mapping : Tools like ICReDD’s reaction path search methods integrate computational and experimental data to refine mechanisms .

Q. How can researchers resolve contradictions between elemental analysis and spectral data?

Methodological Answer: Systematic troubleshooting steps include:

  • Repeat Synthesis : Confirm reproducibility under inert atmospheres (e.g., N2_2) to exclude oxidation byproducts .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to detect trace impurities (e.g., residual solvents) .
  • X-ray Crystallography : Resolve structural ambiguities; for example, confirm tert-butyl group orientation in the crystal lattice .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR analysis requires:

  • Analog Synthesis : Modify substituents (e.g., replace tert-butyl with CF3_3) and compare bioactivity .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical pharmacophoric features (e.g., acetamide hydrogen-bond acceptors) .
  • 3D-QSAR : CoMFA or CoMSIA models correlate spatial/electronic properties with activity data .

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